REACTION_CXSMILES
|
[F:1][C:2]1[CH:11]=[C:10]([CH3:12])[C:9]([F:13])=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].[Br:14]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>[Br:14][CH2:12][C:10]1[C:9]([F:13])=[CH:8][C:3]([C:4]([O:6][CH3:7])=[O:5])=[C:2]([F:1])[CH:11]=1
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Name
|
|
Quantity
|
55 g
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Type
|
reactant
|
Smiles
|
FC1=C(C(=O)OC)C=C(C(=C1)C)F
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Name
|
|
Quantity
|
52.6 g
|
Type
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reactant
|
Smiles
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BrN1C(CCC1=O)=O
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Name
|
|
Quantity
|
0.4 L
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)(Cl)Cl
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Name
|
|
Quantity
|
1 g
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Type
|
catalyst
|
Smiles
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C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
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Control Type
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UNSPECIFIED
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Setpoint
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88 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The reaction mixture was cooled to room temperature
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Type
|
WASH
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Details
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washed with water (400 mL), brine (100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over sodium sulphate
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Type
|
CONCENTRATION
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Details
|
concentrated in vacuo
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Type
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CUSTOM
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Details
|
The resulting solid was triturated with n-heptane (120 mL)
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Type
|
CUSTOM
|
Details
|
recrystallised from hot n-heptane (50 mL)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
BrCC1=CC(=C(C(=O)OC)C=C1F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.5 g | |
YIELD: PERCENTYIELD | 36% | |
YIELD: CALCULATEDPERCENTYIELD | 37.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |